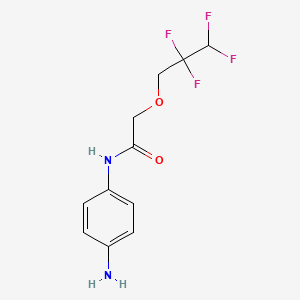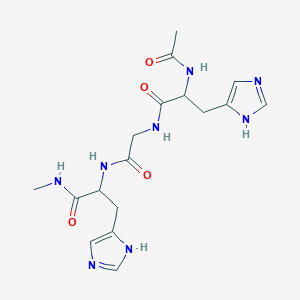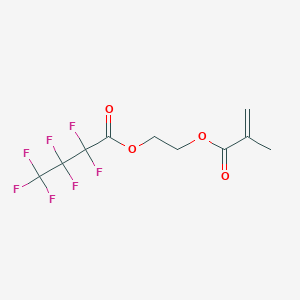
Acetamide, N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-aminophényl)-2-(2,2,3,3-tétrafluoropropoxy)acétamide est un composé organique synthétique qui appartient à la classe des acétamides. Ce composé se caractérise par la présence d’un groupe acétamide lié à un cycle 4-aminophényle, qui est lui-même substitué par un groupe 2-(2,2,3,3-tétrafluoropropoxy). Les caractéristiques structurales uniques de ce composé le rendent intéressant dans divers domaines de recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du N-(4-aminophényl)-2-(2,2,3,3-tétrafluoropropoxy)acétamide implique généralement les étapes suivantes :
Formation de l’intermédiaire 4-aminophényle : Ceci peut être réalisé par nitration de l’aniline suivie d’une réduction.
Introduction du groupe acétamide : L’intermédiaire 4-aminophényle est ensuite réagi avec de l’anhydride acétique ou du chlorure d’acétyle en conditions basiques pour former le dérivé acétamide.
Attachement du groupe tétrafluoropropoxy : La dernière étape implique la réaction du dérivé acétamide avec un agent alkylant fluoré approprié en conditions contrôlées pour introduire le groupe 2-(2,2,3,3-tétrafluoropropoxy).
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l’optimisation des voies de synthèse décrites ci-dessus afin de garantir un rendement et une pureté élevés. Cela peut inclure l’utilisation de catalyseurs, des températures et des pressions de réaction optimisées, ainsi que des techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-aminophényl)-2-(2,2,3,3-tétrafluoropropoxy)acétamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe amino peut être oxydé pour former des dérivés nitro ou nitroso.
Réduction : Le groupe acétamide peut être réduit pour former l’amine correspondante.
Substitution : Le groupe alkyle fluoré peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) ou le peroxyde d’hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) peuvent être utilisés.
Substitution : Des nucléophiles tels que les amines ou les thiols peuvent être utilisés en conditions basiques.
Principaux produits formés
Oxydation : Dérivés nitro ou nitroso.
Réduction : Amine correspondante.
Substitution : Divers dérivés substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Peut servir de sonde ou de ligand dans des dosages biochimiques.
Médecine : Utilisation potentielle dans le développement de médicaments en raison de ses caractéristiques structurales uniques.
Industrie : Pourrait être utilisé dans le développement de produits chimiques ou de matériaux spécialisés.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical assays.
Medicine: Potential use in drug development due to its unique structural features.
Industry: Could be used in the development of specialty chemicals or materials.
Mécanisme D'action
Le mécanisme d’action du N-(4-aminophényl)-2-(2,2,3,3-tétrafluoropropoxy)acétamide dépendrait de son application spécifique. En général, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, modulant leur activité par le biais d’interactions de liaison. Le groupe fluoré peut améliorer son affinité de liaison ou sa sélectivité.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(4-aminophényl)acétamide : Manque le groupe alkyle fluoré.
N-(4-nitrophényl)acétamide : Contient un groupe nitro au lieu d’un groupe amino.
N-(4-aminophényl)-2-(2,2,3,3-tétrafluorobutoxy)acétamide : Structure similaire avec un groupe alkyle fluoré différent.
Unicité
La présence du groupe 2-(2,2,3,3-tétrafluoropropoxy) dans N-(4-aminophényl)-2-(2,2,3,3-tétrafluoropropoxy)acétamide confère des propriétés chimiques et physiques uniques, telles qu’une lipophilie accrue et un potentiel d’activité biologique accrue.
Propriétés
Numéro CAS |
1152591-60-0 |
|---|---|
Formule moléculaire |
C11H12F4N2O2 |
Poids moléculaire |
280.22 g/mol |
Nom IUPAC |
N-(4-aminophenyl)-2-(2,2,3,3-tetrafluoropropoxy)acetamide |
InChI |
InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-9(18)17-8-3-1-7(16)2-4-8/h1-4,10H,5-6,16H2,(H,17,18) |
Clé InChI |
PZCGSOHLNMXEQS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1N)NC(=O)COCC(C(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-hydroxybenzo[d]isoxazole-3-carboxylate](/img/structure/B12109157.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)






![(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)
![2-{3-[2-(4-Carbamoylphenoxy)acetamido]phenyl}acetic acid](/img/structure/B12109228.png)
![[4-(6-fluoro-2H-indazol-3-yl)piperidin-1-yl]-(oxan-4-yl)methanone](/img/structure/B12109231.png)

